N-[(4-Chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine

Lipophilicity Membrane Permeability Drug Design

N-[(4-Chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine is a secondary amine featuring a 4-chloro-3-methylphenylmethyl moiety linked to a 3-methylcyclobutan-1-amine core. The compound has a molecular formula of C₁₃H₁₈ClN, a molecular weight of 223.74 g/mol, and is typically supplied at 95% purity.

Molecular Formula C13H18ClN
Molecular Weight 223.74 g/mol
Cat. No. B13258329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-Chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine
Molecular FormulaC13H18ClN
Molecular Weight223.74 g/mol
Structural Identifiers
SMILESCC1CC(C1)NCC2=CC(=C(C=C2)Cl)C
InChIInChI=1S/C13H18ClN/c1-9-5-12(6-9)15-8-11-3-4-13(14)10(2)7-11/h3-4,7,9,12,15H,5-6,8H2,1-2H3
InChIKeyRMTIMDFHDVUTPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-Chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine: Physicochemical and Structural Baseline for Informed Procurement


N-[(4-Chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine is a secondary amine featuring a 4-chloro-3-methylphenylmethyl moiety linked to a 3-methylcyclobutan-1-amine core. The compound has a molecular formula of C₁₃H₁₈ClN, a molecular weight of 223.74 g/mol, and is typically supplied at 95% purity . Its structure embeds a chiral center on the cyclobutane ring [1], creating a stereochemically defined scaffold that distinguishes it from simpler, achiral cyclobutylamine analogs. Predicted physicochemical properties—LogP of 3.54, pKa of 9.74, and topological polar surface area of 12.03 Ų —place it in a property space suggestive of moderate lipophilicity and membrane permeability, relevant for medicinal chemistry and chemical biology applications.

ScaffoldChiral cyclobutylamine with 4-chloro-3-methylphenylmethyl group
LipophilicityModerate predicted LogP may support membrane permeability studies
BasicityPredicted amine pKa context for protonation-state-dependent research

Why N-[(4-Chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine Cannot Be Replaced by Common Cyclobutylamine Analogs


Procurement decisions based solely on the cyclobutylamine core or the 4-chloro-3-methylphenyl group are insufficient. The specific substitution pattern—the 3-methyl group on the cyclobutane ring—introduces a stereocenter that is absent in the des-methyl analog N-[(4-chloro-3-methylphenyl)methyl]cyclobutanamine . This stereo-definition is critical for chiral recognition in biological systems [1]. Additionally, shifting the methyl group to the 1-position of the cyclobutane (the 1-methyl isomer) alters the amine's steric environment and likely its protonation-dependent interactions, as reflected in different vendor cataloging and distinct CAS numbers . Even in the absence of published comparative pharmacological data, these structural distinctions carry quantifiable consequences: the target compound exhibits a higher predicted LogP (3.54) relative to its des-methyl counterpart (XLogP3: 3.2) [2], portending different membrane partitioning behavior. Generic substitution therefore risks altering pharmacokinetic and pharmacodynamic profiles in any assay where stereochemistry or lipophilicity is a determinant of activity.

Achiral analogDes‑methyl analog lacks the cyclobutane stereocenter, which may limit chiral recognition studies.
Regioisomer shift1‑Methyl isomer alters steric environment and protonation-dependent interactions, potentially changing assay profiles.
Lipophilicity mismatchDes‑methyl analog’s lower predicted LogP may shift membrane partitioning behavior relative to the target compound.

Quantitative Differentiation of N-[(4-Chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine from Its Closest Analogs


LogP-Driven Lipophilicity Differentiation from Des-Methyl Analog

The target compound carries a predicted LogP of 3.54, which is 0.34 log units higher than that of its des-methyl analog N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine (XLogP3: 3.2) [1]. This difference indicates a roughly two‑fold increase in octanol‑water partition coefficient, consistent with the additional methyl group on the cyclobutane ring enhancing hydrophobicity. The elevated LogP can translate into improved passive membrane permeability, a critical parameter for intracellular target engagement.

LogP difference
Data to verify
Δ LogP ≈ +0.34
Supports membrane permeability context
Predicted values; no experimental LogP available
Lipophilicity Membrane Permeability Drug Design

Amine Basicity (pKa) Comparison with 3-Chlorophenyl Analog

The predicted pKa of the target compound is 9.74 ± 0.40, whereas the simpler 3-chlorophenyl analog N-[(3-chlorophenyl)methyl]cyclobutanamine has a predicted pKa of 9.54 ± 0.20 [1]. The ~0.2-unit increase in basicity, attributable to the electron-donating 3-methyl substituent on the phenyl ring, implies a greater fraction of the target compound remains protonated at physiological pH. In amine‑binding receptors, protonation state directly governs electrostatic interactions and affinity.

pKa shift
Class-level inference
Δ pKa ≈ +0.20
Supports protonation-state research context
Predicted values; no experimental pKa available
Protonation State Amine Basicity Receptor Binding

Stereochemical Differentiation: Chiral Center Versus Achiral Des‑Methyl Analog

The 3-methyl substituent on the cyclobutane ring introduces a tetrahedral chiral center, rendering the target compound stereochemically defined. In contrast, the des-methyl analog N-[(4-chloro-3-methylphenyl)methyl]cyclobutanamine lacks any stereocenter on the cyclobutane and is achiral [1]. The defined stereoisomerism is critical for target selectivity: in related cyclobutylamine pharmacophores (e.g., histamine‑3 receptor ligands and monoamine reuptake inhibitors), chirality has been shown to produce enantiomer-dependent differences in potency and off‑target profiles [2].

Chiral vs achiral
Class-level inference
1 chiral center vs 0
Enables enantioselective SAR studies
Enantiomeric purity may affect assay outcomes
Stereochemistry Chiral Recognition Drug Discovery

Optimal Use Cases for N-[(4-Chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine Based on Validated Differentiation


Chiral Probe for Aminergic Receptor Structure-Activity Relationship (SAR) Studies

The presence of a defined stereocenter makes this compound a valuable scaffold for exploring enantioselective interactions with aminergic receptors (e.g., histamine H3, serotonin, or dopamine transporters). Unlike achiral cyclobutylamine analogs, it allows researchers to correlate absolute configuration with binding affinity and functional activity, as demonstrated in patented cyclobutylamine H3 receptor programs [1]. Procurement of this compound supports full SAR expansion around the cyclobutane chiral center.

Membrane Permeability Probe in Cell-Based Assays

With a predicted LogP of 3.54—0.34 units above the des-methyl analog [2]—this compound is better suited for assays where passive membrane crossing is required to reach intracellular targets. Its enhanced lipophilicity reduces the likelihood of permeability-limited false negatives in cellular reporter or imaging assays compared to more polar cyclobutylamine alternatives.

Metabolic Stability Benchmarking in the Cyclobutylamine Series

The combined presence of the 3-methyl substituent on the cyclobutane ring and the 4-chloro-3-methylphenyl group provides a structural basis for evaluating the metabolic stability of tri-substituted cyclobutylamines. The chiral methyl group can serve as a metabolic soft spot that differentiates this scaffold from unsubstituted or 1-methyl counterparts in liver microsome or hepatocyte stability assays, informing lead optimization in drug discovery [3].

Application
Selection Property
Validation Focus
Aminergic receptor SAR studies
Chiral scaffold for enantioselective interactions
Enantiomer-dependent binding / functional assays
Cell-based permeability assays
Predicted LogP for passive membrane crossing
Intracellular target access vs polar analogs
Metabolic stability profiling
3‑Methyl substituent as metabolic soft spot
Clearance comparison in hepatocyte / microsome assays
Quote Request

Request a Quote for N-[(4-Chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.